molecular formula C9H7ClN2O2 B1375547 methyl 2-chloro-1H-benzimidazole-4-carboxylate CAS No. 1171129-05-7

methyl 2-chloro-1H-benzimidazole-4-carboxylate

Cat. No.: B1375547
CAS No.: 1171129-05-7
M. Wt: 210.62 g/mol
InChI Key: ILEUCNCKSCQHGO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1H-benzimidazole-4-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse applications in pharmaceuticals, agriculture, and materials science. The presence of the benzimidazole core in various bioactive molecules makes it a significant structure in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Methyl 2-chloro-1H-benzimidazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit certain enzymes such as casein kinases . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzimidazole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites . These interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, benzimidazole derivatives have been shown to exhibit stable biological activity over extended periods, with minimal degradation . These findings are important for understanding the compound’s potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-1H-benzimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with chloroacetic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1H-benzimidazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzimidazole derivatives can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of different benzimidazole derivatives with altered oxidation states.

    Hydrolysis Product: The primary product of ester hydrolysis is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-chloro-1H-benzimidazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of new materials with specific properties, such as dyes and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-1H-benzimidazole-5-carboxylate
  • Methyl 2-chloro-1H-benzimidazole-6-carboxylate
  • Methyl 2-chloro-1H-benzimidazole-7-carboxylate

Uniqueness

Methyl 2-chloro-1H-benzimidazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the ester and chlorine groups can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-chloro-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-8(13)5-3-2-4-6-7(5)12-9(10)11-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEUCNCKSCQHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171129-05-7
Record name methyl 2-chloro-1H-1,3-benzodiazole-7-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (8.5 g, 55.6 mmol) was added to methyl 2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate (1.03 g, 5.36 mmol) (reference: WO 2006/116412 A2), and the mixture was stirred at 85° C. for four hours. The reaction solution was diluted with ethyl acetate and THF, slowly added to cold water and neutralized with sodium bicarbonate. The separated organic layer was washed with brine and dried over anhydrous sodium sulfate. Following concentration under reduced pressure, the residue was dissolved in toluene and the insoluble matter was removed. Concentration under reduced pressure gave 800 mg of the title compound as an oily substance. The resulting compound was used for the next reaction without purification.
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Synthesis routes and methods II

Procedure details

A solution of methyl 2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate (prepared as described in US2009/186879) (2.0 g) in phosphoryl chloride (18 mL) was stirred at 120° C. for 2.5 hours. Excessive phosphoryl chloride was removed under reduced pressure. To the residue was added saturated aqueous sodium bicarbonate under ice-cooling, and it was extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous magnesium sulfate and concentrated. The residue was purified on column chromatography to obtain the titled compound (1.5 g) as white powder.
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